molecular formula C13H21NO B13296368 2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol

2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol

Cat. No.: B13296368
M. Wt: 207.31 g/mol
InChI Key: AWGOYKUPURYYDF-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol is an organic compound with a complex structure that includes an aminoethyl group, a tert-butyl group, and a methylphenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol typically involves multi-step organic reactions. One common method is the alkylation of 4-methylphenol with tert-butyl chloride in the presence of a strong base, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminoethyl group can be reduced to form primary amines.

    Substitution: The methyl and tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)-4-methylphenol: Lacks the tert-butyl group, resulting in different chemical properties.

    2-(1-Aminoethyl)-6-tert-butylphenol: Lacks the methyl group, affecting its reactivity and applications.

    4-tert-Butyl-2-methylphenol: Lacks the aminoethyl group, limiting its biological activity.

Uniqueness

2-(1-Aminoethyl)-6-tert-butyl-4-methylphenol is unique due to the presence of all three functional groups (aminoethyl, tert-butyl, and methylphenol), which confer distinct chemical and biological properties. This combination of groups allows for versatile applications and interactions in various fields of research and industry.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(1-aminoethyl)-6-tert-butyl-4-methylphenol

InChI

InChI=1S/C13H21NO/c1-8-6-10(9(2)14)12(15)11(7-8)13(3,4)5/h6-7,9,15H,14H2,1-5H3

InChI Key

AWGOYKUPURYYDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)N

Origin of Product

United States

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